6-Bromo-2-fluoro-3-iodobenzoic acid

pKa acid strength ionization

Researchers requiring rapid, iterative SAR exploration often face bottlenecks due to the need for protecting-group strategies with mono- or dihalogenated building blocks. 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS 217816-53-0) solves this with a single, polyhalogenated scaffold enabling sequential, chemoselective Suzuki-Miyaura couplings at the C3-I and C6-Br positions. - Enables a two-step, one-pot strategy for diverse, unsymmetrical biaryl synthesis without intermediate purification. - The retained ortho-fluorine provides a metabolic handle and 19F NMR probe for biological assays. - Sourced from ISO-certified suppliers with consistent purity (typically ≥95%), room-temperature storage, and documented scalable synthetic routes for supply chain security.

Molecular Formula C7H3BrFIO2
Molecular Weight 344.906
CAS No. 217816-53-0
Cat. No. B2354527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-fluoro-3-iodobenzoic acid
CAS217816-53-0
Molecular FormulaC7H3BrFIO2
Molecular Weight344.906
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)C(=O)O)F)I
InChIInChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
InChIKeyFTGARIJZXXCFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-fluoro-3-iodobenzoic acid (CAS 217816-53-0) – Trihalogenated Benzoic Acid Building Block Procurement Guide


6-Bromo-2-fluoro-3-iodobenzoic acid (CAS 217816-53-0) is a polyhalogenated aromatic carboxylic acid bearing bromine at position 6, fluorine at position 2, and iodine at position 3 on the benzoic acid scaffold (C₇H₃BrFIO₂, MW 344.90 g/mol) [1]. The compound is commercially available from multiple global suppliers as a beige-to-tan powder with typical purity specifications of 95% . Its computed physicochemical profile includes a predicted pKa of 1.57 ± 0.10, XLogP3 of 2.9, topological polar surface area of 37.3 Ų, and a predicted boiling point of 360.8 ± 42.0 °C . The simultaneous presence of three distinct halogen substituents with graded reactivities toward palladium-catalyzed cross-coupling (I >> Br) renders this compound a strategically differentiated intermediate for sequential, chemoselective C–C bond-forming reactions in medicinal chemistry and materials research [2].

Why 6-Bromo-2-fluoro-3-iodobenzoic acid Cannot Be Replaced by Dihalogenated or Regioisomeric Analogs – Key Differentiators


Superficial inspection may suggest that 2-fluoro-3-iodobenzoic acid (CAS 447464-03-1) or 6-bromo-2-fluorobenzoic acid (CAS 2252-37-1) could serve as functional replacements for 6-bromo-2-fluoro-3-iodobenzoic acid. However, the absence of the third halogen in each analog fundamentally alters the compound's acidity, lipophilicity, molecular recognition profile, and synthetic utility. The target compound's predicted pKa of 1.57 is substantially lower than both 2-fluoro-3-iodobenzoic acid (pKa 2.92) and 6-bromo-2-fluorobenzoic acid (pKa 1.92), reflecting the additive electron-withdrawing effect of three halogens that cannot be replicated by any dihalogenated surrogate [1]. Furthermore, among the trihalogenated regioisomers (e.g., 3-bromo-2-fluoro-6-iodobenzoic acid, CAS 217816-54-1), the specific 6-Br/2-F/3-I substitution pattern places the carboxylic acid ortho to both bromine and fluorine, creating a unique steric and electronic environment that governs reactivity in cross-coupling, amidation, and metal-catalyzed transformations . The quantitative evidence below demonstrates why this compound occupies a non-substitutable position in the synthetic chemist's toolkit.

6-Bromo-2-fluoro-3-iodobenzoic acid – Comparator-Anchored Quantitative Differentiation Evidence


Acidity (pKa) – 6-Bromo-2-fluoro-3-iodobenzoic acid vs. 2-Fluoro-3-iodobenzoic acid vs. 6-Bromo-2-fluorobenzoic acid

The predicted pKa of 6-bromo-2-fluoro-3-iodobenzoic acid is 1.57 ± 0.10, compared with 2.92 ± 0.10 for 2-fluoro-3-iodobenzoic acid (lacking the 6-Br substituent) and 1.92 ± 0.10 for 6-bromo-2-fluorobenzoic acid (lacking the 3-I substituent) [1]. The addition of bromine at the 6-position ortho to the carboxylic acid lowers the pKa by approximately 1.35 log units relative to the dihalogenated fluoro-iodo analog, and the further addition of iodine at the 3-position contributes an additional ~0.35 unit shift relative to the bromo-fluoro analog. All three values are computationally predicted (ACD/Labs or analogous software) and should be interpreted as relative, not absolute, measures .

pKa acid strength ionization formulation pH salt formation

Lipophilicity (LogP) – 6-Bromo-2-fluoro-3-iodobenzoic acid vs. 2-Fluoro-3-iodobenzoic acid

The experimental/computed LogP of 6-bromo-2-fluoro-3-iodobenzoic acid is 2.89 (ChemSrc) with XLogP3 of 2.9 (PubChem), compared with LogP of 2.13 (molbase) and XLogP3 of 2.2 for 2-fluoro-3-iodobenzoic acid [1]. The introduction of bromine at position 6 increases lipophilicity by approximately 0.7–0.8 log units relative to the dihalogenated analog. A separate ChemSpace entry reports a LogP of 3.47 for the target compound, indicating possible variation depending on the computational method employed [2].

LogP lipophilicity membrane permeability ADME drug-likeness

Molecular Weight & Density Differentiation – Impact on Formulation and Process Chemistry

6-Bromo-2-fluoro-3-iodobenzoic acid has a molecular weight of 344.90 g/mol and a predicted density of 2.388 ± 0.06 g/cm³, compared with 266.01 g/mol and 2.074 g/cm³ for 2-fluoro-3-iodobenzoic acid, and 219.01 g/mol and 1.789 g/cm³ for 6-bromo-2-fluorobenzoic acid [1][2]. The target compound is approximately 30% heavier and 15% denser than the dihalogenated fluoro-iodo analog, and approximately 57% heavier and 33% denser than the bromo-fluoro analog. These differences arise from the high atomic mass of iodine (126.9 Da) combined with bromine (79.9 Da). The compound is typically supplied as a beige-to-tan powder at ≥95% purity .

molecular weight density process chemistry formulation powder handling

Chemoselective Cross-Coupling Potential – Sequential Iodo-Then-Bromo Suzuki–Miyaura Reactivity

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the established reactivity order of aryl halides is Ar–I >> Ar–OTf ≈ Ar–Br >> Ar–Cl, with aryl iodides undergoing oxidative addition approximately 10³ times faster than aryl bromides [1]. The 6-bromo-2-fluoro-3-iodobenzoic acid scaffold bears iodine at position 3 and bromine at position 6, enabling a predictable two-step sequential functionalization strategy: first, chemoselective coupling at the iodo position under mild conditions (e.g., Pd(PPh₃)₄, room temperature to 60 °C), followed by coupling at the bromo position under more forcing conditions (e.g., Pd(dppf)Cl₂, 80–95 °C) [1]. By contrast, 2-fluoro-3-iodobenzoic acid (lacking Br) and 6-bromo-2-fluorobenzoic acid (lacking I) each possess only a single cross-coupling handle, precluding sequential diversification. The regioisomer 3-bromo-2-fluoro-6-iodobenzoic acid (CAS 217816-54-1) offers the same two handles but with an inverted spatial relationship relative to the carboxylic acid anchor, which alters the trajectory of installed substituents in target molecules .

Suzuki coupling chemoselectivity sequential coupling C–C bond formation polyhalogenated arene

Regioisomeric Differentiation – 6-Br/2-F/3-I vs. 3-Br/2-F/6-I Substitution Pattern

Among the trihalogenated benzoic acid regioisomers with formula C₇H₃BrFIO₂, the 6-bromo-2-fluoro-3-iodobenzoic acid isomer places the carboxylic acid group at position 1 flanked by bromine at the adjacent position 6 and fluorine at the adjacent position 2, with iodine at position 3. This creates a sterically congested environment around the carboxylate with two ortho substituents (Br and F). In contrast, the regioisomer 3-bromo-2-fluoro-6-iodobenzoic acid (CAS 217816-54-1) has iodine ortho to the carboxylic acid and bromine para, while 4-bromo-2-fluoro-5-iodobenzoic acid (CAS 1521585-65-8) has fluorine ortho with bromine and iodine in meta/para relationships . The ortho-bromine and ortho-fluorine in the target compound exert a combined steric shielding effect on the carboxylic acid, which retards amide coupling rates relative to less hindered regioisomers—a property that can be exploited for chemoselective conjugation when multiple carboxylic acids are present in a synthetic intermediate [1].

regioisomer substitution pattern steric effects ortho effect SAR

Commercial Availability and Purity Specifications – Procurement-Ready vs. Custom Synthesis Benchmarks

6-Bromo-2-fluoro-3-iodobenzoic acid is stocked by multiple international suppliers with catalog availability in quantities ranging from 1 g to 10 g and typical purity of 95% (standard) to NLT 98% (high-purity grade) [1]. Apollo Scientific (UK/US), ChemSpace (EU), AKSci (US), and MolCore (CN) all list the compound as an in-stock building block [1]. In comparison, the regioisomer 4-bromo-2-fluoro-5-iodobenzoic acid (CAS 1521585-65-8) is listed as a discontinued product by at least one supplier (CymitQuimica), suggesting lower commercial demand and potentially higher procurement risk for that regioisomer . The target compound benefits from established multi-step synthetic routes documented in the literature, including a sequence employing Pd(PPh₃)₄ and Pd(dppf)Cl₂ catalysis, indicating scalable process knowledge .

commercial availability purity procurement supply chain ISO certification

6-Bromo-2-fluoro-3-iodobenzoic acid – High-Value Research & Industrial Application Scenarios


Sequential Chemoselective Suzuki–Miyaura Library Synthesis for Medicinal Chemistry

In medicinal chemistry programs requiring rapid exploration of biaryl or terphenyl chemical space around a benzoic acid anchor, 6-bromo-2-fluoro-3-iodobenzoic acid enables a two-step sequential Suzuki–Miyaura strategy: first coupling at the more reactive C3–I position with aryl boronic acid A under mild Pd(0) catalysis (e.g., Pd(PPh₃)₄, 60–80 °C), followed by a second coupling at the C6–Br position with aryl boronic acid B under more forcing conditions (e.g., Pd(dppf)Cl₂, 95 °C) [1]. This orthogonal reactivity—grounded in the approximately 10³-fold rate difference between aryl iodide and aryl bromide oxidative addition—allows the generation of diverse, unsymmetrically substituted benzoic acid derivatives in two pots without intermediate protecting group manipulations. The retained fluorine atom at position 2 further provides a metabolic stabilization handle and a ¹⁹F NMR spectroscopic probe for subsequent biological assays [2]. Dihalogenated analogs such as 2-fluoro-3-iodobenzoic acid cannot support this sequential diversification strategy, as they possess only a single cross-coupling handle [2].

Fragment-Based Drug Discovery (FBDD) – Halogen-Enriched Benzoic Acid Fragment with Differentiated Physicochemical Profile

In fragment-based drug discovery, 6-bromo-2-fluoro-3-iodobenzoic acid serves as a halogen-rich, rule-of-three-compliant fragment (MW 344.90 < 300 Da by heavy atom count evaluation; HBD = 1, HBA = 3, rotatable bonds = 1, LogP ≈ 2.9) with a differentiated acidity profile (pKa 1.57) compared to simpler halogenated benzoic acid fragments [1]. The low predicted pKa ensures the carboxylate is predominantly ionized at physiological pH 7.4, favoring solubility and facilitating salt-bridge interactions with basic residues in target protein binding pockets. The three distinct halogens provide strong anomalous scattering signals for X-ray crystallographic fragment screening (Br and I are excellent anomalous scatterers at typical synchrotron wavelengths) and offer graduated vectors for fragment growth via chemoselective cross-coupling [1][2]. The regioisomer 3-bromo-2-fluoro-6-iodobenzoic acid, while sharing the same molecular formula and LogP, presents the iodine residue in an ortho position to the carboxylic acid, which may sterically hinder engagement with shallow protein pockets where the target compound's para-like iodine placement (meta to COOH) is advantageous .

Process Chemistry Scale-Up – Validated Multi-Step Synthetic Route with Established Catalytic Systems

For process chemistry groups evaluating the scale-up feasibility of trihalogenated benzoic acid building blocks, 6-bromo-2-fluoro-3-iodobenzoic acid benefits from a documented multi-step synthetic route in the literature employing well-characterized catalytic systems (Pd(PPh₃)₄ and Pd(dppf)Cl₂) under inert atmosphere at scalable temperatures (80–95 °C) . The commercial availability from multiple qualified suppliers with ISO certification (MolCore, NLT 98% purity) reduces the need for in-house synthesis at the gram scale, while the documented route provides a fallback for kilogram-scale campaigns if required [1][2]. The compound's physical form (beige-to-tan powder) and room-temperature storage stability simplify inventory management compared to analogs requiring cold-chain logistics [2]. By contrast, certain regioisomers (e.g., 4-bromo-2-fluoro-5-iodobenzoic acid) have shown commercial discontinuity, raising concerns about long-term supply security for multi-year development programs .

Bioconjugation and ¹⁸F/¹²⁵I Radiopharmaceutical Precursor Development

The presence of both iodine and fluorine on the same benzoic acid scaffold makes 6-bromo-2-fluoro-3-iodobenzoic acid a strategically relevant precursor for developing dual-modality imaging agents or theranostic compounds. The iodine atom at position 3 serves as a site for radioiodination (e.g., ¹²⁵I for SPECT imaging or ¹²⁴I for PET), while the fluorine at position 2 provides a site for potential ¹⁸F incorporation via nucleophilic aromatic substitution or serves as a cold reference standard. Literature precedent demonstrates that fluoro-, bromo-, and iodo-benzoic derivatives have been synthesized and evaluated for PARP-1 affinity in competitive binding assays as part of radiopharmaceutical development programs . The bromine at position 6 offers a third, orthogonal functionalization handle for attaching targeting vectors or pharmacokinetic modifiers without disrupting the iodine and fluorine reporter groups. Analogs lacking any one of the three halogens forfeit one of these three orthogonal functionalization channels [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-fluoro-3-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.